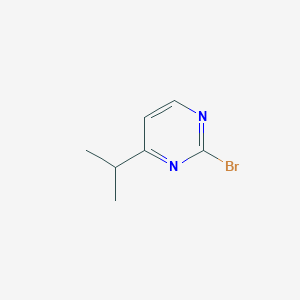![molecular formula C10H8BrN3 B6206753 5'-bromo-[2,2'-bipyridin]-5-amine CAS No. 2020270-45-3](/img/new.no-structure.jpg)
5'-bromo-[2,2'-bipyridin]-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-bromo-[2,2’-bipyridin]-5-amine: is a derivative of bipyridine, a compound known for its versatile applications in coordination chemistry, catalysis, and material science. The presence of a bromine atom and an amine group in its structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Negishi Coupling: This method involves the coupling of 2-pyridyl zinc bromide with 2-bromopyridine derivatives in the presence of a nickel or palladium catalyst.
Suzuki Coupling: This method employs the reaction between a boronic acid derivative and a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for 5’-bromo-[2,2’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale coupling reactions using robust and scalable catalysts like palladium or nickel complexes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5’-bromo-[2,2’-bipyridin]-5-amine can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from amine-substituted bipyridines to thiol-substituted derivatives.
Oxidation/Reduction Products: These reactions yield various oxidized or reduced forms of the bipyridine ring.
Applications De Recherche Scientifique
Chemistry:
Ligands in Catalysis: 5’-bromo-[2,2’-bipyridin]-5-amine serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biological systems to study metal ion interactions and enzyme activities.
Industry:
Mécanisme D'action
The mechanism by which 5’-bromo-[2,2’-bipyridin]-5-amine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparaison Avec Des Composés Similaires
- 5-bromo-2,2’-bipyridine
- 5,5’-dibromo-2,2’-bipyridine
- 2,2’-bipyridine
Uniqueness:
- 5’-bromo-[2,2’-bipyridin]-5-amine is unique due to the presence of both a bromine atom and an amine group, which provides a distinct reactivity profile compared to other bipyridine derivatives. This dual functionality allows for more diverse chemical modifications and applications .
Propriétés
Numéro CAS |
2020270-45-3 |
|---|---|
Formule moléculaire |
C10H8BrN3 |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
6-(5-bromopyridin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,12H2 |
Clé InChI |
UKXHOPGLLWQLKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N)C2=NC=C(C=C2)Br |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



